Comparative Cellular Potency in Parental HCT116 Colorectal Cancer Cells: CHS-828 vs. FK866
In a direct head-to-head comparison using the HCT116 human colorectal cancer cell line, CHS-828 exhibited a 4.6-fold lower EC50 value than the structurally distinct NAMPT inhibitor FK866, indicating superior cellular potency in this model [1].
| Evidence Dimension | Cellular growth inhibition (EC50) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | FK866 (EC50 = 10.6 nM) |
| Quantified Difference | 4.6-fold more potent (lower EC50) |
| Conditions | 72-hour cell viability assay, HCT116 human colorectal cancer cells, triplicate determinations, two independent experiments |
Why This Matters
Higher cellular potency may permit lower effective dosing concentrations, potentially reducing off-target effects and improving the therapeutic window in experimental models.
- [1] Olesen UH, Petersen JG, Garten A, et al. Target enzyme mutations are the molecular basis for resistance towards pharmacological inhibition of nicotinamide phosphoribosyltransferase. BMC Cancer. 2010;10:677. Table 2: Cross-resistance of HCT116RFK866 cells to diverse NAMPT inhibitors. doi:10.1186/1471-2407-10-677. PMID: 21144000. View Source
